molecular formula C18H16ClNO B11522584 3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one

3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B11522584
M. Wt: 297.8 g/mol
InChI Key: JPNCISKYZIWZEF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a chlorophenyl group, an amino group, and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-chloroaniline with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one
  • 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium
  • N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

3-(4-chloroanilino)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H16ClNO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2

InChI Key

JPNCISKYZIWZEF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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